9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C16H16ClN5O2 and its molecular weight is 345.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been shown to target a variety of enzymes and receptors, including tyrosine kinase, extracellular regulated protein kinases, abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It’s known that the presence of a halogen atom (such as chlorine) in similar compounds can influence their antitubercular activity . The compound’s interaction with its targets likely involves binding to the active site, leading to inhibition or modulation of the target’s function.
Biochemical Pathways
For instance, compounds targeting tyrosine kinase can affect signal transduction pathways, leading to changes in cell growth and differentiation .
Pharmacokinetics
For instance, compounds from a similar series have a ClogP value less than 4 and molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .
Result of Action
Similar compounds have shown a variety of effects, such as antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Properties
IUPAC Name |
9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-19-13-12(14(23)20(2)16(19)24)22-9-3-8-21(15(22)18-13)11-6-4-10(17)5-7-11/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUXGRPTASYBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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